

The Discovery and Historical Context of Atropine Sulfate: A Technical Guide

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Introduction

Atropine, a tropane alkaloid, is a core medicine on the World Health Organization's "Essential Drugs List" and has a rich history intertwined with medicine, toxicology, and cosmetics.^[1] Its discovery and elucidation as the active principle of the deadly nightshade plant, *Atropa belladonna*, marked a pivotal moment in pharmacology and organic chemistry. This technical guide provides an in-depth exploration of the discovery of **atropine sulfate**, its historical context, early experimental investigation, and the elucidation of its mechanism of action.

Historical Context and Early Uses

The properties of plants from the Solanaceae family, such as deadly nightshade (*Atropa belladonna*), mandrake (*Mandragora officinarum*), and jimsonweed (*Datura stramonium*), have been known for millennia.^[1] Ancient civilizations utilized preparations of these plants for their medicinal and poisonous properties. The ancient Greeks and Romans were aware of deadly nightshade's lethal potential.^[2] Notably, extracts from henbane were used by Cleopatra to dilate her pupils for cosmetic effect, a practice also seen during the Renaissance with the juice of *Atropa belladonna* berries.^{[3][4]} This historical use gave the plant its name, "belladonna," which translates to "beautiful woman" in Italian.^[3] The genus name, *Atropa*, is derived from Atropos, one of the three Fates in Greek mythology who was responsible for cutting the thread of life, alluding to the plant's deadly nature.^{[3][5]}

The introduction of belladonna alkaloids into Western medicine occurred in the early 1800s after British colonists in India observed the use of burning jimson weed to treat asthma.[3][4]

The Discovery and Isolation of Atropine

The modern pharmacological study of *Atropa belladonna* extracts began with the German chemist Friedlieb Ferdinand Runge (1795–1867), who investigated the mydriatic (pupil-dilating) effects of the plant.[3][4] However, the landmark achievement in understanding the active component of belladonna came in 1831 when the German pharmacist Heinrich F. G. Mein (1799–1864) successfully isolated the active substance in a pure crystalline form, which he named atropine.[3][6][7] This was a significant step in the transition from using crude plant extracts to purified, standardized medicinal compounds. Atropine was also independently isolated in 1833 by Geiger and Hesse.[6]

Experimental Protocols: Isolation of Atropine from *Atropa belladonna* (Reconstructed from 19th-Century Methods)

While the precise, step-by-step protocol from Mein's 1831 publication is not readily available in modern databases, the general methods for alkaloid extraction in the 19th century followed a consistent pattern. The following is a likely reconstruction of the process that would have been used for the isolation of atropine.

Objective: To isolate the crystalline alkaloid (atropine) from the dried plant material of *Atropa belladonna*.

Materials:

- Dried and powdered *Atropa belladonna* leaves or roots
- Ethanol
- Dilute sulfuric acid or hydrochloric acid
- A base (e.g., calcium hydroxide, sodium carbonate, or ammonia solution)
- An organic solvent (e.g., ether or chloroform)

- Water
- Filtration apparatus
- Evaporation apparatus (e.g., water bath)

Methodology:

- **Extraction:** The powdered plant material was macerated or percolated with an acidic aqueous or alcoholic solution. The acid would convert the naturally occurring alkaloid salts into a more soluble form in the extraction solvent.
- **Concentration:** The resulting extract was then concentrated by evaporation to a smaller volume.
- **Basification:** The concentrated extract was made alkaline by the addition of a base. This step was crucial as it converted the alkaloid salt back into its free base form, which is generally less soluble in water but more soluble in organic solvents.
- **Liquid-Liquid Extraction:** The alkaline aqueous mixture was then repeatedly extracted with an immiscible organic solvent like ether or chloroform. The atropine free base would partition into the organic layer, leaving many water-soluble impurities behind in the aqueous layer.
- **Purification and Crystallization:** The organic extracts were combined and evaporated to dryness, leaving a crude alkaloidal residue. This residue was then purified, often by repeated crystallization from a suitable solvent, to yield pure, white crystals of atropine.

The Chemical Synthesis of Atropine

The first total synthesis of atropine was accomplished by the German chemist Richard Willstätter in 1901.^{[3][8]} This was a monumental achievement in organic chemistry, confirming the structure of atropine and paving the way for the synthesis of other complex natural products. Willstätter's synthesis was a multi-step process that began with the seemingly related cycloheptanone and had an overall yield of only 0.75%.^[3]

A more efficient and now famous synthesis of the atropine precursor, tropinone, was developed by Sir Robert Robinson in 1917.^{[3][9]} Robinson's synthesis was remarkable for its simplicity

and biomimetic approach, as it mimicked the presumed biosynthetic pathway of the molecule. It was a one-pot reaction involving succinaldehyde, methylamine, and acetonedicarboxylic acid, with an initial yield of 17%, which was later improved to over 90%.^[9]

Experimental Protocols: Robinson's Synthesis of Tropinone (1917)

Objective: To synthesize the bicyclic alkaloid tropinone.

Reactants:

- Succinaldehyde
- Methylamine
- Calcium acetonedicarboxylate

Procedure (as described by Robinson):

- A solution of succinaldehyde and methylamine was prepared.
- Calcium acetonedicarboxylate in an aqueous solution was added to the mixture.
- The reaction was allowed to proceed at room temperature for an extended period (e.g., fifty hours).^[6]
- The solution was then filtered, acidified with hydrochloric acid, and concentrated under vacuum.^[6]
- The residue was made alkaline with sodium hydroxide and steam distilled.^[6]
- The tropinone in the distillate was then extracted and purified.

This elegant synthesis, involving a double Mannich reaction, is still considered a classic example in the field of total synthesis.^[2]

Early Pharmacological Investigations

Following the isolation of atropine, its physiological effects were systematically investigated. Two key experiments in the latter half of the 19th century helped to elucidate its mechanism of action:

- Bezold and Bloebaum (1867): These researchers demonstrated that atropine blocked the cardiac effects of vagal nerve stimulation.^{[3][4]} This was a crucial finding that pointed to atropine's interference with the parasympathetic nervous system's control of the heart.
- Heidenhain (1872): Heidenhain found that atropine prevented salivary secretion that was normally produced by stimulation of the chorda tympani, a nerve that innervates the salivary glands.^[10] This further solidified the understanding that atropine's effects were due to a blockade of parasympathetic nerve signals.

Experimental Protocols: Early Pharmacological Studies (Conceptual Reconstruction)

The precise methodologies of these 19th-century experiments are not detailed in readily available modern sources. However, based on the physiological knowledge and techniques of the time, the experimental workflows can be conceptually reconstructed.

Caption: Conceptual workflow of Bezold and Bloebaum's vagal stimulation experiment.

Caption: Conceptual workflow of Heidenhain's salivary secretion experiment.

Mechanism of Action: Muscarinic Receptor Antagonism

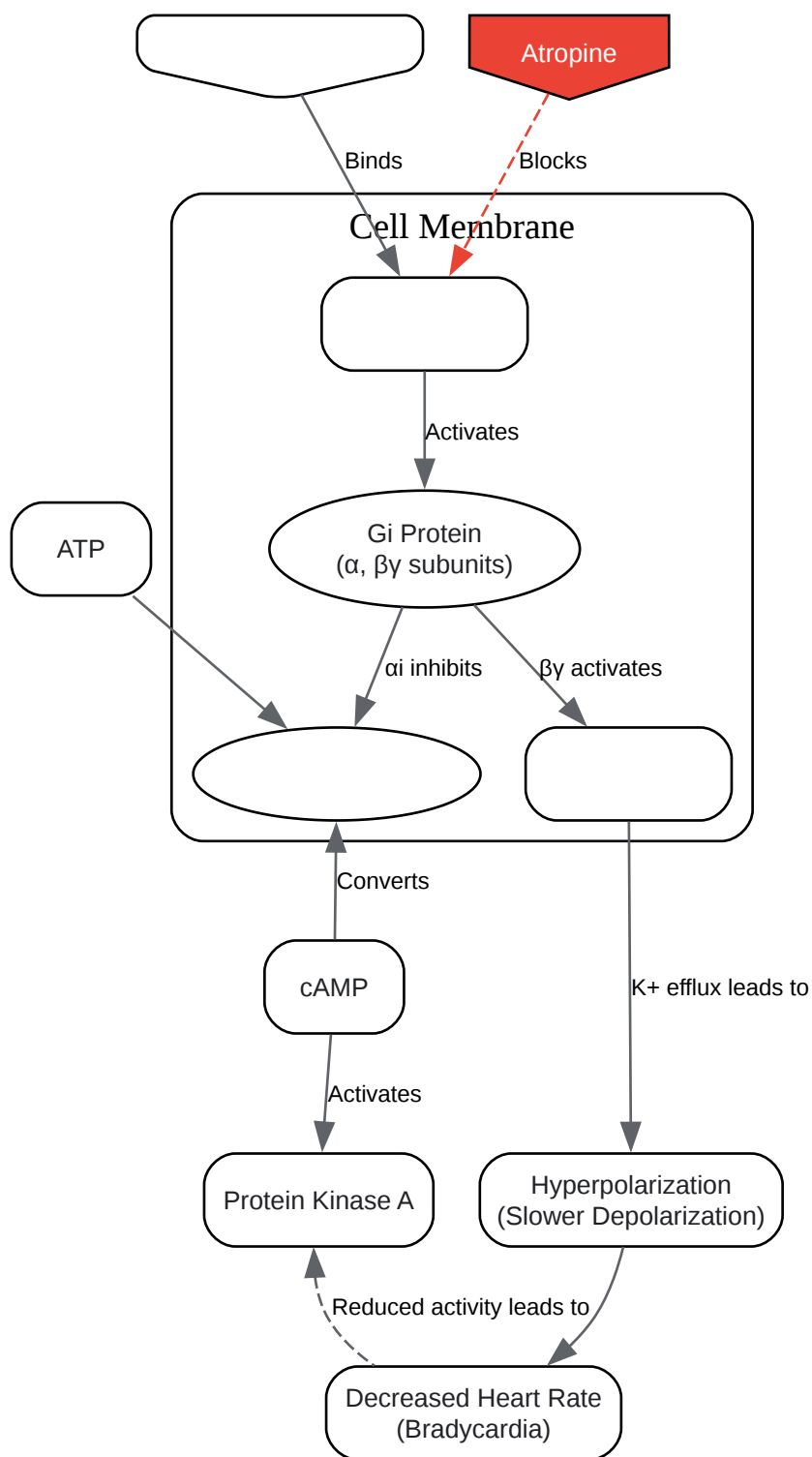
Atropine functions as a competitive, reversible antagonist of muscarinic acetylcholine receptors (mAChRs).^[11] It blocks the action of the neurotransmitter acetylcholine at these receptors, thereby inhibiting the effects of the parasympathetic nervous system.^[11] There are five subtypes of muscarinic receptors (M1-M5), and atropine is a non-selective antagonist, meaning it blocks all of them.^[3]

The physiological effects of atropine observed in the early experiments can be explained by its action on specific muscarinic receptor subtypes:

- **Cardiac Effects:** The slowing of the heart rate by the vagus nerve is primarily mediated by acetylcholine acting on M2 muscarinic receptors in the sinoatrial (SA) and atrioventricular (AV) nodes.[12] Atropine blocks these receptors, leading to an increase in heart rate (tachycardia).
- **Secretory Effects:** The stimulation of salivary, bronchial, and sweat glands is mediated by acetylcholine acting on M3 muscarinic receptors.[13] Atropine's blockade of these receptors leads to dry mouth and reduced secretions.
- **Ocular Effects:** The constriction of the pupil (miosis) and the contraction of the ciliary muscle for accommodation (focusing) are controlled by acetylcholine acting on M3 receptors in the iris sphincter and ciliary muscles, respectively. Atropine's antagonism of these receptors causes pupil dilation (mydriasis) and paralysis of accommodation (cycloplegia).[3]

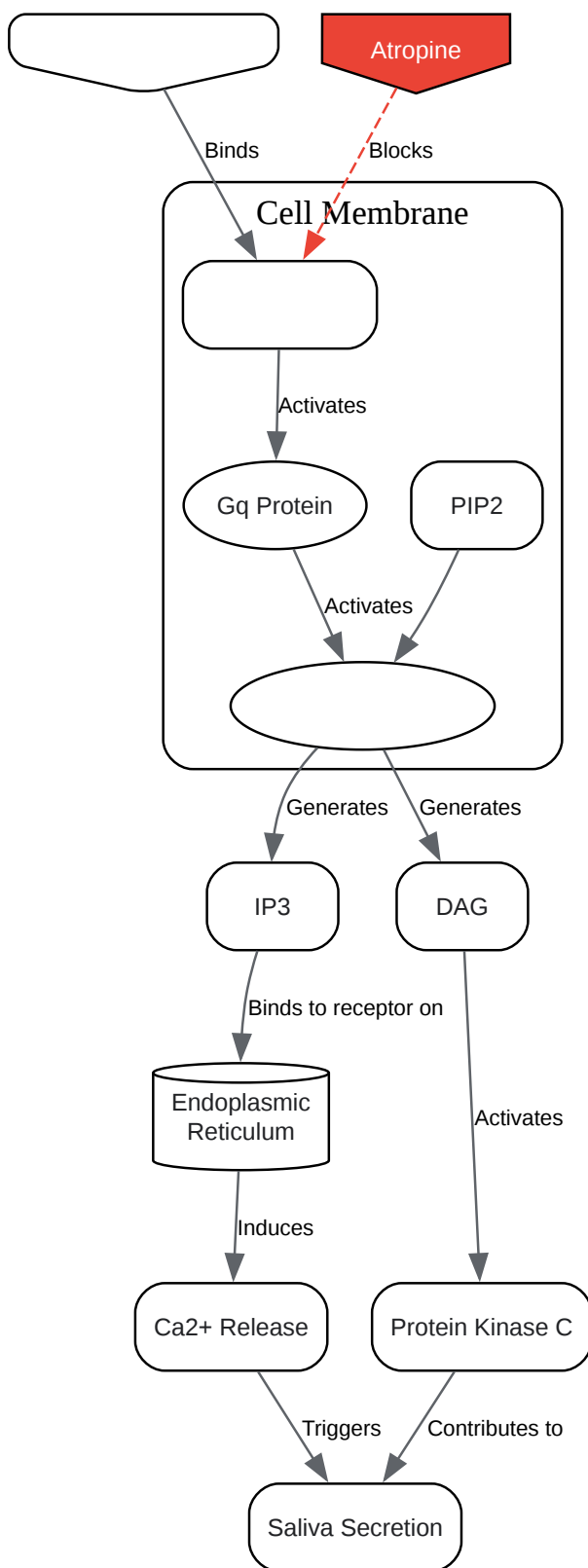
Signaling Pathways

Atropine exerts its effects by blocking the G-protein coupled receptor (GPCR) signaling cascades initiated by acetylcholine binding to muscarinic receptors.[14][15]



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Caption: Atropine blocks the M2 receptor, preventing acetylcholine-mediated inhibition of adenylyl cyclase and activation of GIRK channels, thus increasing heart rate.

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Caption: Atropine blocks the M3 receptor, preventing the Gq-PLC pathway, subsequent calcium release, and ultimately, saliva secretion.

Quantitative Data from Historical and Modern Studies

Obtaining structured quantitative data from 19th-century publications is challenging due to the different standards of data presentation. However, the dose-dependent effects of atropine on various physiological parameters have been documented. The following tables summarize findings from both historical accounts and more recent studies that provide a quantitative perspective on atropine's effects.

Subject/Model	Atropine Dose	Observed Effect on Heart Rate	Reference Context
Humans	Low doses (<0.5 mg)	Paradoxical slowing of heart rate	Central nervous system action
Humans	0.5 to 1.0 mg IV	Increase in heart rate (treatment for bradycardia)	Standard clinical use[4]
Anesthetized Patients	3 mg IV	Mean increase in heart rate (variable by anesthetic)	Study on arrhythmogenicity[8]
Healthy Men	0.025 to 0.04 mg/kg	Maximum inhibition of vagal control	Dose-finding study
Chinese vs. White Subjects	Increasing doses from 0.003 mg/kg	Greater increase in heart rate in Chinese subjects	Pharmacogenomic study

Subject/Model	Atropine Concentration	Observed Effect on Pupil Size	Reference Context
Young Adults	0.01% eye drops	Significant dilation (e.g., 3.3 mm to 4.9 mm)	Myopia control study
Young Adults	0.005% eye drops	Smaller, but significant dilation	Myopia control study
Young Adults	0.001% eye drops	No significant effect	Myopia control study
Various	1% eye drops	Clinically significant mydriasis within 40 minutes	Clinical trial data

Conclusion

The discovery of **atropine sulfate** represents a classic example of the evolution of medicine from herbal remedies to purified, chemically defined drugs. From its historical use for cosmetic and nefarious purposes to its isolation by Heinrich Mein and synthesis by Richard Willstätter, the story of atropine is central to the development of pharmacology and organic chemistry. The early pharmacological experiments of Bezold, Bloebaum, and Heidenhain laid the groundwork for our understanding of the autonomic nervous system and the concept of receptor antagonism. Today, atropine remains an essential medicine, its utility rooted in the foundational scientific discoveries of the 19th and early 20th centuries. This guide has provided a technical overview of this history, from the early experimental protocols to the detailed signaling pathways that atropine so effectively blocks.

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